1-Bromo-4-phenylbutan-2-one
Description
Overview of α-Halo Ketones as Versatile Synthetic Intermediates
α-Halo ketones are characterized by a halogen atom positioned on the carbon atom adjacent (in the alpha position) to the carbonyl group. wikipedia.org This structural feature renders the α-carbon highly electrophilic and the α-hydrogens acidic, paving the way for a diverse range of reactions. wikipedia.orgfiveable.me They readily participate in nucleophilic substitution reactions, where the halogen acts as a leaving group, and can also undergo elimination reactions to form α,β-unsaturated ketones. fiveable.melibretexts.orgfiveable.me
Furthermore, α-halo ketones are key precursors in several important name reactions, including the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. wikipedia.orgnrochemistry.comchemistry-reaction.comadichemistry.com Their ability to react with a wide variety of nucleophiles, including amines, thiols, and alcohols, makes them indispensable in the synthesis of heterocyclic compounds such as thiazoles, pyrroles, and benzofurans. researchgate.netnih.gov The reactivity of α-halo ketones is influenced by the nature of the halogen, with the order of reactivity generally following I > Br > Cl.
Significance of 1-Bromo-4-phenylbutan-2-one in Advanced Organic Chemistry
Within the broad class of α-halo ketones, this compound holds particular significance due to its unique structural features and synthetic potential. cymitquimica.comcymitquimica.com The presence of a phenyl group in the γ-position introduces aromatic characteristics that can influence its reactivity and solubility. cymitquimica.comcymitquimica.com This compound serves as a valuable precursor in the synthesis of a variety of more complex molecules. cymitquimica.comguidechem.com
Its structure, containing a reactive bromine atom and a ketone functional group, allows for a range of transformations. cymitquimica.com For instance, it can undergo nucleophilic substitution at the bromine-bearing carbon and various reactions at the ketone's carbonyl group, such as reduction or condensation. cymitquimica.comcymitquimica.com These properties make this compound a key intermediate in the construction of diverse molecular frameworks, including those with potential pharmaceutical applications. guidechem.com
Historical Context of α-Bromination Methodologies in Ketone Chemistry
The α-bromination of ketones is a fundamental transformation in organic chemistry with a rich history. Early methods for the α-halogenation of aldehydes and ketones involved the use of elemental halogens (Cl₂, Br₂, I₂) in an acidic solution. libretexts.orgopenstax.org It was observed that the reaction rate was dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, leading to the understanding that the formation of an enol intermediate is the rate-determining step. libretexts.orgopenstax.org
Over the years, a variety of brominating agents and reaction conditions have been developed to improve the efficiency, selectivity, and safety of this transformation. mdpi.comnih.gov N-bromosuccinimide (NBS) has emerged as a widely used and more manageable alternative to elemental bromine for α-bromination. scirp.orgsci-hub.se Researchers have also explored various catalytic systems and reaction media, including the use of ionic liquids, to facilitate the reaction. scirp.org More recently, efforts have focused on developing practical and environmentally benign methods for α-bromination, including the development of novel ketone-based brominating agents. acs.orgrsc.org These advancements have expanded the synthetic utility of α-bromo ketones and solidified their importance in modern organic synthesis.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO | nih.govchemsynthesis.comcymitquimica.com |
| Molecular Weight | 227.10 g/mol | nih.gov |
| CAS Number | 31984-10-8 | nih.govchemicalbook.com |
| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |
| IUPAC Name | This compound | nih.gov |
Reactions of α-Halo Ketones
| Reaction Type | Description | Key Features |
| Nucleophilic Substitution | The halogen atom is displaced by a nucleophile. fiveable.me | Forms new carbon-nucleophile bonds; a fundamental reaction of α-halo ketones. fiveable.me |
| Elimination | Removal of the halogen and an α-hydrogen to form an α,β-unsaturated ketone. libretexts.org | Often carried out using a base; introduces a carbon-carbon double bond. libretexts.org |
| Favorskii Rearrangement | Rearrangement in the presence of a base to form a carboxylic acid derivative. wikipedia.orgadichemistry.com | Proceeds through a cyclopropanone intermediate; can result in ring contraction for cyclic α-halo ketones. wikipedia.orgadichemistry.com |
| Formation of Heterocycles | Reaction with various nucleophiles to form cyclic compounds. researchgate.netnih.gov | A versatile method for synthesizing five- and six-membered heterocycles. nih.gov |
| Reductive Dehalogenation | The halogen atom is removed by a reducing agent. wikipedia.org | Restores the parent ketone structure. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAZZDBYJISGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504234 | |
| Record name | 1-Bromo-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31984-10-8 | |
| Record name | 1-Bromo-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 4 Phenylbutan 2 One
Direct Bromination Approaches
Direct bromination involves the reaction of the parent ketone, 4-phenylbutan-2-one, with a brominating agent. The primary challenge in this approach is achieving regioselectivity, as the ketone possesses two enolizable positions (C1 and C3). The target compound requires selective bromination at the C1 (methyl) position over the C3 (methylene) position.
N-Bromosuccinimide (NBS) is a widely used reagent for the α-bromination of ketones and is favored for its ease of handling compared to liquid bromine. psu.edumasterorganicchemistry.com The reaction typically proceeds via a radical or an acid-catalyzed pathway. In the acid-catalyzed mechanism, the ketone is first converted to its enol form, which then attacks the electrophilic bromine from NBS. For unsymmetrical ketones like 4-phenylbutan-2-one, the reaction can yield a mixture of 1-bromo and 3-bromo isomers. The product distribution is influenced by whether the reaction is under kinetic or thermodynamic control.
Solvent-free methods using NBS have also been developed for the α-bromination of carbonyl compounds, offering a more ecologically sound alternative by simplifying the work-up procedure to a water wash to remove the succinimide (B58015) byproduct. psu.edu
Table 1: General Conditions for α-Bromination of Ketones with NBS
| Parameter | Condition | Source |
|---|---|---|
| Reagent | N-Bromosuccinimide (NBS) | psu.edumasterorganicchemistry.com |
| Catalyst | Acid (e.g., HBr, p-TsOH) or Radical Initiator (e.g., AIBN, light) | masterorganicchemistry.com |
| Solvent | Carbon tetrachloride (CCl₄), Dimethyl sulfoxide (B87167) (DMSO), or solvent-free | psu.edumasterorganicchemistry.com |
| Temperature | Room temperature to reflux | psu.edu |
The classic method for synthesizing α-bromoketones involves the direct use of molecular bromine (Br₂), often in a solvent like acetic acid, methanol, or chloroform (B151607). sci-hub.se This reaction is typically acid-catalyzed, proceeding through the enol intermediate. The use of Br₂ presents handling challenges due to its corrosive and toxic nature. sci-hub.se
Similar to NBS, the direct bromination of 4-phenylbutan-2-one with Br₂ can lead to a mixture of regioisomers. The reaction of α,β-unsaturated ketones with bromine can also lead to the formation of dibromo or tetrabromo adducts, depending on the reaction conditions. sci-hub.seresearchgate.net
Achieving regioselective bromination at the less substituted α-carbon (the methyl group) of an unsymmetrical ketone is a significant synthetic challenge. google.com Several strategies have been developed to overcome this.
One effective method involves the conversion of the parent ketone into an enol acetate (B1210297). The enol acetate can then be treated with a brominating agent like copper(II) bromide (CuBr₂). This approach provides a high degree of regioselectivity, as the enol acetate formation can be controlled, thus directing the subsequent bromination. google.com
Another strategy for the regiospecific synthesis of α-bromoketones commences from Meldrum's acid. This procedure allows for the preparation of pure α-bromoketones that are difficult to obtain through other bromination methods. tandfonline.com For specific substrates, specialized reagents and conditions can favor bromination at the methyl position. For instance, using a system of hydrogen peroxide (H₂O₂) and aqueous hydrobromic acid (HBr) in dioxane has been shown to rapidly brominate 1-arylethanones at the methyl group. organic-chemistry.org
Indirect Synthesis Pathways
Indirect methods involve the construction of the 1-bromo-4-phenylbutan-2-one skeleton from different starting materials, often providing better control over the final structure.
The Meerwein arylation provides a route to α-bromo ketones, though typically with a different substitution pattern than the target compound. researchgate.net The reaction involves the arylation of an α,β-unsaturated compound with an arenediazonium salt, catalyzed by a copper salt. thermofisher.com Specifically, the reaction of arenediazonium bromides with methyl vinyl ketone under Meerwein conditions yields 4-aryl-3-bromobutan-2-ones. researchgate.net In this product, the bromine atom is at the C3 position, and the aryl group is at C4. While this does not directly produce this compound, it is a significant pathway for synthesizing its constitutional isomers. researchgate.net
The procedure is convenient and has been applied to a variety of substituted arenediazonium bromides, demonstrating its versatility for creating substituted bromobutanones. researchgate.net
Table 2: Synthesis of 4-Aryl-3-bromobutan-2-ones via Meerwein Reaction
| Aryl Group (from ArN₂⁺Br⁻) | Catalyst | Yield (%) | Source |
|---|---|---|---|
| Phenyl | CuBr₂ | 52 | researchgate.net |
| 4-Methylphenyl | CuBr₂ | 60 | researchgate.net |
| 4-Chlorophenyl | CuBr₂ | 65 | researchgate.net |
| 4-Nitrophenyl | CuBr₂ | 71 | researchgate.net |
This table illustrates the synthesis of isomers of the target compound.
A versatile, multi-step approach to α-bromoketones starts from carboxylic acids. A common strategy is a variation of the Arndt-Eistert homologation. In a plausible route to this compound, the starting material would be 3-phenylpropanoic acid.
The general sequence involves:
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive derivative, typically an acid chloride. This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org
Formation of a Diazoketone: The acid chloride is reacted with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate.
Conversion to α-Bromoketone: The diazoketone is then treated with hydrogen bromide (HBr) to yield the final α-bromomethyl ketone.
Alternatively, γ-butyrolactone can be converted into 4-bromobutyric acid using hydrogen bromide. google.com This acid can then be converted to its acid halide, 4-bromobutyryl halide. A Friedel-Crafts acylation of benzene (B151609) with this halide yields 4-bromo-4'-phenylbutanone (also known as 4-bromobutyrophenone), which is an isomer of the target compound. google.com Further chemical transformations would be necessary to rearrange this isomer into the desired this compound.
Advanced Catalytic Methods for Selective Synthesis
The selective synthesis of α-haloketones, including this compound, is critical for their application as versatile intermediates in organic chemistry. Advanced catalytic methods have been developed to overcome challenges associated with traditional bromination, such as lack of selectivity and the use of harsh reagents. These methods often employ sophisticated catalysts to control the position of halogenation on unsymmetrical ketones.
One notable strategy involves the triphenylphosphine (B44618) oxide-catalyzed reductive halogenation of α,β-unsaturated ketones. organic-chemistry.orgacs.orghku.hk This method utilizes trichlorosilane (B8805176) as a reducing agent and an N-halosuccinimide, such as N-bromosuccinimide (NBS), as the electrophilic halogen source. organic-chemistry.orgacs.org It allows for the selective installation of a halogen atom at a specific α-position, even when two enolizable sites are present. organic-chemistry.orghku.hk This approach has been shown to be highly efficient, with yields for α-bromoketones ranging from 73–85%. organic-chemistry.org The reaction proceeds through a proposed six-membered cyclic transition state. organic-chemistry.org
Another advanced catalytic approach is the photocatalytic oxidative halogenation of aromatic olefins. acs.orgnih.gov This method can produce α-haloketones using a copper-modified graphitic carbon nitride (Cu-C₃N₄) photocatalyst. acs.orgnih.gov With a halogen source like nickel(II) bromide (NiBr₂) and using atmospheric air as the oxidant under visible-light irradiation, this system offers a pathway to α-haloketones under mild, ambient conditions. acs.orgnih.gov The copper cocatalyst is crucial as it moderates the generation rate of halogen radicals and promotes the selective reduction of molecular oxygen, leading to high selectivity for the desired α-haloketone product. acs.orgnih.gov
The hydration of haloalkynes represents another catalytic route. An efficient method employs an ionic liquid catalytic system with sulfuric acid to hydrate (B1144303) haloalkynes into α-haloketones. aip.org This system is notable for being recyclable and avoiding the use of expensive and toxic heavy metal catalysts like gold or silver that have been used in other hydration methodologies. aip.org
The table below summarizes key aspects of these advanced catalytic methods.
Table 1: Overview of Advanced Catalytic Methods for α-Haloketone Synthesis
| Catalytic Method | Catalyst / System | Key Reagents | Substrate Type | Key Feature | Ref |
|---|---|---|---|---|---|
| Reductive Halogenation | Triphenylphosphine oxide | Trichlorosilane, N-Bromosuccinimide (NBS) | α,β-Unsaturated Ketones | High selectivity for unsymmetrical ketones. | organic-chemistry.orgacs.org |
| Photocatalytic Halogenation | Copper-modified graphitic carbon nitride (Cu-C₃N₄) | Nickel(II) Bromide (NiBr₂), Air | Aromatic Olefins | Uses visible light and a heterogeneous catalyst. | acs.orgnih.gov |
| Haloalkyne Hydration | Ionic Liquid / H₂SO₄ | Water | Haloalkynes | Recyclable, metal-free catalytic system. | aip.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound is an area where these principles are being actively applied to create more environmentally benign methodologies.
Solvent-Free Bromination Protocols
A significant advancement in green chemistry is the development of solvent-free reaction conditions, which minimize volatile organic compound (VOC) emissions and simplify product purification. Mechanical milling is one such technique that has been successfully applied to the bromination of ketones. The use of sodium bromide and Oxone® under mechanical milling conditions allows for the efficient bromination of alkenes and ketones, including substrates like 4-phenylbut-3-en-2-one, a precursor to the target compound. rsc.org This solvent-free method provides good to excellent yields of the brominated products. rsc.org
Another effective solvent-free approach involves the use of an aqueous hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system. iau.ir This method is operationally simple and avoids organic waste. The reaction can be further enhanced by using a catalyst like lithium chloride, which significantly increases the reaction rate and yield under solvent-free conditions. iau.ir
Microwave-assisted synthesis also offers a rapid, solvent-free alternative for reactions involving α-haloketones, although many reported applications focus on their subsequent transformations rather than their direct synthesis. organic-chemistry.org N-Bromosuccinimide (NBS) has also been employed for the solvent-free α-bromination of carbonyl compounds, sometimes in the presence of a solid-supported catalyst. psu.edu
Table 2: Comparison of Solvent-Free Bromination Methods
| Method | Reagents | Conditions | Advantages | Ref |
|---|---|---|---|---|
| Mechanical Milling | NaBr, Oxone® | Ball milling, solvent-free | Avoids bulk solvents, high efficiency. | rsc.org |
| H₂O₂-HBr System | H₂O₂, HBr, (LiCl catalyst) | Solvent-free, mild heating | No organic waste, simple procedure. | iau.ir |
| NBS Bromination | N-Bromosuccinimide (NBS) | Solvent-free, sometimes with solid catalyst | Avoids liquid bromine, good for specific substrates. | psu.edu |
Biocatalytic Bromination Strategies
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions, representing a cornerstone of green chemistry. For bromination, haloperoxidases are a promising class of enzymes. acs.org Specifically, a vanadium-dependent haloperoxidase (AmVHPO) from a cyanobacterium has been utilized in chemoenzymatic cascades. acs.org This enzyme can catalyze the bromination of a substrate, which then undergoes a subsequent chemical reaction, such as a cross-coupling, in a one-pot setup. acs.org This integration of biocatalysis with chemocatalysis provides a highly efficient and sustainable route for constructing complex molecules. acs.org While direct biocatalytic bromination of 4-phenylbutan-2-one is not explicitly detailed, the technology demonstrates a powerful and green strategy for the selective bromination of various organic substrates. acs.org The use of enzymes, which operate in water at ambient temperatures, drastically reduces the environmental footprint compared to conventional methods. acsgcipr.org
Sustainable Reagent Development
The development and use of safer, more sustainable reagents is a key goal of green chemistry. Traditional bromination often relies on molecular bromine (Br₂), which is highly toxic, corrosive, and difficult to handle. jcsp.org.pk Consequently, significant research has focused on developing solid, stable, and safer alternatives.
Ammonium hydrotribromide salts, such as pyridinium (B92312) hydrobromide perbromide, are solid reagents that are easier to handle and allow for better stoichiometric control compared to liquid bromine. jcsp.org.pk These reagents have been successfully used for the α-monobromination of aryl methyl ketones under mild, room-temperature conditions. jcsp.org.pk
Another approach involves using a bromide/bromate couple (e.g., NaBr/NaBrO₃) as a nonhazardous brominating agent for the one-pot synthesis of α-bromoketones from olefins. researchgate.net Similarly, the combination of sodium bromide with an oxidant like Oxone® provides an in-situ generation of the brominating species, avoiding the direct use of Br₂. rsc.org
N-Bromosuccinimide (NBS) is widely considered a more environmentally friendly brominating agent because it avoids the stoichiometric formation of organobromine byproducts, instead producing succinimide, which is less hazardous. nih.gov Recent organocatalytic methods have been optimized to use NBS effectively, overcoming previous limitations of low yields and poor enantioselectivities. nih.gov Furthermore, novel ketone-based brominating agents (KBAs), such as ortho-substituted 2,2,2-tribromoacetophenones, have been developed for practical and highly enantioselective α-bromination of aldehydes and could be adapted for ketones. acs.org
Reactivity and Reaction Mechanisms of 1 Bromo 4 Phenylbutan 2 One
Nucleophilic Substitution Reactions at the α-Bromine Center
The carbon atom bonded to the bromine (the α-carbon) is a primary site for nucleophilic attack. The bromine atom is a good leaving group, facilitating substitution reactions.
1-Bromo-4-phenylbutan-2-one readily undergoes bimolecular nucleophilic substitution (S_N2) reactions with a range of nucleophiles. cymitquimica.com The reaction involves the backside attack of a nucleophile on the α-carbon, leading to the displacement of the bromide ion in a single, concerted step.
With amines, this reaction provides a pathway to α-amino ketones. Primary amines react to form secondary amines, while ammonia (B1221849) can be used to synthesize the corresponding primary amine, 1-amino-4-phenylbutan-2-one. However, the resulting amino ketone product can itself act as a nucleophile, potentially leading to over-alkylation. lumenlearning.com To achieve mono-alkylation, a large excess of the amine nucleophile is often employed. lumenlearning.com
Similarly, thiols and their conjugate bases (thiolates) are excellent nucleophiles for this type of reaction, yielding α-thio ketones. For instance, reaction with a thiol like ethanethiol (B150549) in the presence of a non-nucleophilic base would produce 1-(ethylthio)-4-phenylbutan-2-one. The reaction with sodium thiomethoxide, formed from methanethiol (B179389) and sodium methoxide, can yield the corresponding methyl thioether. uit.no
| Nucleophile | Reagent Example | Product |
| Amine | Ammonia (NH₃) | 1-Amino-4-phenylbutan-2-one |
| Thiol | Ethanethiol (CH₃CH₂SH) | 1-(Ethylthio)-4-phenylbutan-2-one |
The formation of organometallic reagents, such as Grignard (organomagnesium) or organolithium compounds, typically involves the reaction of an alkyl or aryl halide with magnesium or lithium metal, respectively. masterorganicchemistry.com While this compound possesses the necessary alkyl bromide functionality, the presence of the ketone group within the same molecule presents a significant challenge.
Organolithium and Grignard reagents are not only potent nucleophiles but also strong bases. mnstate.eduwikipedia.org The ketone functionality is highly electrophilic and would readily react with any organometallic species as it is formed. This intramolecular incompatibility would lead to immediate self-condensation or other side reactions rather than the formation of a stable Grignard or organolithium reagent of this compound. Therefore, direct formation of these organometallic reagents from this bifunctional compound is generally not a viable synthetic strategy without prior protection of the ketone group.
Reactions Involving the Ketone Functionality
The ketone group in this compound is a hub of reactivity, participating in reductions, condensations, and enolate-based transformations.
The carbonyl group of the ketone can be selectively reduced to a secondary alcohol using various reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield 1-Bromo-4-phenylbutan-2-ol.
The choice of reducing agent can be important. LiAlH₄ is a much stronger reducing agent than NaBH₄ and may lead to side reactions, whereas NaBH₄ is milder and often preferred for simple ketone reductions. Asymmetric reduction using chiral catalysts or biocatalysts, such as modified yeast, can potentially afford enantiomerically enriched (S)- or (R)-1-bromo-4-phenylbutan-2-ol. researchgate.net
| Reagent | Product | Notes |
| Sodium Borohydride (NaBH₄) | 1-Bromo-4-phenylbutan-2-ol | Mild and selective reagent for ketone reduction. |
| Lithium Aluminum Hydride (LiAlH₄) | 1-Bromo-4-phenylbutan-2-ol | Powerful reducing agent; requires anhydrous conditions. |
The ketone functionality allows this compound to participate in condensation reactions, most notably aldol-type condensations. cymitquimica.com These reactions typically require the formation of an enolate intermediate by treating the ketone with a base. The resulting enolate can then act as a nucleophile, attacking an electrophilic carbonyl compound (such as an aldehyde or another ketone) to form a new carbon-carbon bond. Self-condensation can occur if another molecule of this compound acts as the electrophile. The stereochemical outcome of such reactions can be influenced by factors like the nature of the base, solvent, and reaction temperature. psu.edu
This compound possesses α-hydrogens on the carbon adjacent to the carbonyl group (C3), making it capable of forming an enol or an enolate ion in the presence of an acid or base, respectively. bham.ac.uk
Under basic conditions, a base can abstract a proton from the C3 position (the methylene (B1212753) group, -CH₂-) to form a resonance-stabilized enolate. This enolate places a negative charge on the oxygen and the α-carbon, making the α-carbon a potent nucleophile.
Enolate Formation:
O O⁻ || | C₆H₅-CH₂-CH₂-C-CH₂Br + Base ⇌ C₆H₅-CH₂-CH=C-CH₂Br + H-Base⁺
The presence of the bromine atom on the C1 carbon has an important electronic influence. Although there are no protons on C1 to be abstracted, the electronegative bromine atom exerts an electron-withdrawing inductive effect. This effect can increase the acidity of the remaining α-hydrogens at C3, although this effect is less pronounced than if the halogen were on the same α-carbon. libretexts.org The enolate formed can then react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol condensation), at the C3 position. mnstate.edu
Oxidation Reactions to Carboxylic Acids or Derivatives
The oxidation of α-haloketones like this compound can lead to the formation of carboxylic acids or their derivatives through various mechanisms. One notable pathway is the Favorskii rearrangement. ddugu.ac.inadichemistry.com This rearrangement occurs when an α-haloketone with an acidic α'-hydrogen is treated with a base. adichemistry.com The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. ddugu.ac.inadichemistry.com
Depending on the base used, different products can be obtained. The use of hydroxide (B78521) ions as a base typically results in the formation of a carboxylic acid. ddugu.ac.in If an alkoxide is used, the corresponding ester is formed, and if an amine is used, an amide is the product. ddugu.ac.inadichemistry.com For instance, the reaction of 3-Bromobutan-2-one with an alkali yields 2-methylpropanoic acid. adichemistry.com
While ketones are generally resistant to oxidation, powerful oxidizing agents can cleave the carbon-carbon bonds, resulting in the formation of two carboxylic acids. libretexts.org However, this method is often destructive and less commonly used in synthesis. libretexts.org A more controlled oxidation of ketones can be achieved using peroxycarboxylic acids in what is known as the Baeyer-Villiger oxidation, which converts ketones into esters. libretexts.org
Table 1: Products of Favorskii Rearrangement with Different Bases
| Base | Product |
|---|---|
| Hydroxide (e.g., NaOH) | Carboxylic Acid |
| Alkoxide (e.g., NaOCH₃) | Ester |
Cross-Coupling Reactions
Cross-coupling reactions are a powerful tool in organic synthesis for the formation of carbon-carbon bonds. This compound can participate in several types of metal-catalyzed cross-coupling reactions.
Palladium catalysts are widely used for cross-coupling reactions. beilstein-journals.orgnih.gov For example, the Suzuki coupling of 4-bromo-substituted 6H-1,2-oxazines with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate yields the corresponding 4-phenyl-substituted products. beilstein-journals.org While direct examples involving this compound are not prevalent in the search results, the reactivity of similar bromo-substituted compounds suggests its potential to undergo such reactions. beilstein-journals.orgbeilstein-journals.org A general approach for palladium-catalyzed sp³-sp² cross-couplings between alkyl iodides and aryl bromides has been developed, which occurs in water at room temperature in the presence of zinc powder and a nonionic amphiphile. organic-chemistry.org This method tolerates various functional groups, indicating its potential applicability to ketones like this compound. organic-chemistry.org
Zinc-mediated cross-coupling reactions offer an alternative to palladium-catalyzed methods. α,α-Dibromoketones can generate zinc enolates through a diethylzinc-mediated halogen-metal exchange, which then react with α-bromocarbonyl compounds to form 1,4-dicarbonyl compounds. researchgate.netresearchgate.net This demonstrates the utility of zinc in facilitating C-C bond formation involving bromo-ketones. researchgate.netresearchgate.net Furthermore, a novel method for palladium-catalyzed, zinc-mediated cross-couplings in water at room temperature has been developed, which does not require the pre-formation of organozinc reagents. organic-chemistry.orgnih.gov This "in-situ" formation of the organozinc reagent is facilitated by micellar catalysis using an amphiphilic surfactant. organic-chemistry.org The success of this technology relies on additives like TMEDA to activate the zinc surface and stabilize the organozinc intermediates. nih.gov
Table 2: Key Components in Zinc-Mediated Cross-Coupling in Water
| Component | Function |
|---|---|
| Zinc Dust | Reactant for in-situ organozinc formation |
| Palladium Catalyst | Catalyzes the cross-coupling reaction |
| Amphiphile (e.g., PTS) | Creates nanomicelles for the reaction to occur in water |
Besides palladium and zinc, other metals can catalyze cross-coupling reactions. While the provided search results primarily focus on palladium and zinc, the broader field of organic chemistry includes cross-coupling reactions catalyzed by metals like nickel. For instance, NiCl₂(dppe) has been used as a catalyst in the cross-coupling of Grignard reagents with aryl halides. uni-muenchen.de The principles of these reactions could potentially be applied to substrates like this compound.
Cyclization Reactions
The structure of this compound, with a reactive bromine atom and a ketone functional group, makes it a candidate for intramolecular cyclization reactions. The Favorskii rearrangement, as discussed earlier, proceeds through a cyclopropanone intermediate formed via intramolecular nucleophilic substitution. adichemistry.com This is a prime example of an intramolecular cyclization pathway. The initial deprotonation at the α'-carbon generates an enolate, which then displaces the bromide ion to form the three-membered ring. adichemistry.com
Formation of Heterocyclic Compounds
This compound is a key starting material for the synthesis of various heterocyclic compounds due to its bifunctional nature, possessing both an electrophilic carbon attached to the bromine atom and a ketone carbonyl group.
Synthesis of 2(5H)-Furanones:
A notable application of this compound (53) is in the multi-step synthesis of substituted furanones. For instance, the synthesis of 3-bromo-4-(2-phenylethyl)-2(5H)-furanone (58) has been described. unipi.it The process begins with the reaction of bromomethyl p-tolyl sulfoxide (B87167) (52) with lithium diisopropylamide (LDA) to form a lithium derivative. This intermediate then reacts with this compound (53). Subsequent treatment with aqueous sodium hydroxide (NaOH) yields 1-bromo-3-hydroxyprop-1-enyl p-tolyl sulfoxide (54). unipi.it This intermediate is then acylated with phenyl chloroformate (55) in the presence of pyridine (B92270) to produce the sulfoxide (56). The final step involves a nucleophilic cyclization using a magnesium alkylidene carbenoid, generated from the reaction of intermediate 56 with an isopropyl magnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), to furnish the target furanone (58) in a 46% yield. unipi.it
Table 1: Multi-step Synthesis of 3-bromo-4-(2-phenylethyl)-2(5H)-furanone (58)
| Step | Starting Materials | Reagents | Intermediate/Product | Yield |
| 1 | Bromomethyl p-tolyl sulfoxide (52), this compound (53) | i) LDA, THF, –78 °C; ii) aq. NaOH | 1-Bromo-3-hydroxyprop-1-enyl p-tolyl sulfoxide (54) | 91% |
| 2 | Intermediate (54) | Phenyl chloroformate (55), Pyridine, CHCl3 | Sulfoxide (56) | 83% |
| 3 | Intermediate (56) | i-PrMgCl·LiCl | 3-Bromo-4-(2-phenylethyl)-2(5H)-furanone (58) | 46% |
Synthesis of Dihydropyranones:
The compound also serves as a precursor for dihydropyranones, another class of heterocyclic molecules. A derivative, 1-triphenylphosphoranylidene-4-phenylbutan-2-one (17), is synthesized from this compound (referred to as compound 16 in the study) by reaction with triphenylphosphine (B44618) (PPh3). Current time information in Bangalore, IN. This phosphorane (17) is a key reagent in Wittig olefination reactions. It can be reacted with chiral lactone intermediates to stereoselectively produce natural dihydropyranones, such as (R)-rugulactone and its enantiomer. Current time information in Bangalore, IN.
Stereoselective and Regioselective Transformations of this compound
The chemical structure of this compound allows for transformations that can be controlled to favor the formation of a specific stereoisomer or constitutional isomer.
Stereoselective Synthesis:
The synthesis of dihydropyranones from this compound is a prime example of its application in stereoselective reactions. As mentioned, the Wittig reaction between the derived phosphorane (17) and enantiomerically pure lactone intermediates is used for the stereoselective synthesis of natural products like (R)-rugulactone and its enantiomer. Current time information in Bangalore, IN. The chirality of the starting lactone dictates the stereochemistry of the final dihydropyranone product. Current time information in Bangalore, IN.
Another significant stereoselective transformation is the reduction of the ketone group. The reduction of the saturated ketone intermediate, formed from α-bromo substituted enones, can be achieved with high stereoselectivity using biocatalysts. For example, fermenting baker's yeast (Saccharomyces cerevisiae) reduces the ketone to produce the corresponding alcohol, (2S,3S)-3-bromo-4-phenylbutan-2-ol, in an enantiomerically pure form. researchgate.net
Table 2: Examples of Stereoselective Transformations
| Transformation | Starting Material Derivative | Reagent/Catalyst | Product | Key Feature |
| Wittig Olefination | 1-Triphenylphosphoranylidene-4-phenylbutan-2-one (17) | Chiral lactone intermediates | (R)-rugulactone and its enantiomer | Synthesis is stereoselective, controlled by the chirality of the lactone. Current time information in Bangalore, IN. |
| Ketone Reduction | Saturated ketone intermediate | Fermenting baker's yeast | (2S,3S)-3-bromo-4-phenylbutan-2-ol | Biocatalytic reduction yields an enantiomerically pure alcohol. researchgate.net |
Regioselective Transformations:
Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. The synthesis of 3-bromo-4-(2-phenylethyl)-2(5H)-furanone (58) is an example of a regioselective cyclization. unipi.it In the final step of the synthesis, the nucleophilic attack of the magnesium alkylidene carbenoid and subsequent ring closure occurs in a specific orientation to form the five-membered furanone ring, as opposed to other potential cyclization products. unipi.it The structure of the linear precursor (56) directs the formation of the specific constitutional isomer of the heterocyclic product.
Applications of 1 Bromo 4 Phenylbutan 2 One in Complex Molecule Synthesis
Precursor in Pharmaceutical Chemistry
The unique structural features of 1-Bromo-4-phenylbutan-2-one make it an attractive starting material for the synthesis of various pharmaceutical agents. Its ability to participate in nucleophilic substitution and condensation reactions allows for the introduction of diverse functionalities and the construction of heterocyclic systems common in many drug scaffolds.
Synthesis of Dopamine (B1211576) Agonists (e.g., Bromocriptine)
While this compound is a versatile synthetic intermediate, a review of the scientific literature does not indicate its direct application as a precursor in the synthesis of the dopamine agonist Bromocriptine. The established synthesis of Bromocriptine involves the bromination of the natural ergot alkaloid, ergocryptine. nih.gov Similarly, its use in the synthesis of other specific dopamine agonists is not prominently documented in publicly available research.
Intermediate for Benzodiazepines
This compound serves as a key intermediate in the synthesis of heterocyclic compounds that interact with benzodiazepine (B76468) receptors. Specifically, it is utilized in the preparation of imidazo[1,2-b]pyridazines. The synthesis involves the reaction of this compound with a substituted pyridazin-3-amine to form the core imidazo[1,2-b]pyridazine (B131497) structure. These resulting compounds have been evaluated for their binding affinity to benzodiazepine receptors in the brain, highlighting the role of this compound in creating potential modulators of this important receptor class.
Role in Neuroendocrine Drug Synthesis
The application of this compound in the synthesis of drugs specifically targeting the neuroendocrine system is not extensively reported in the scientific literature. While its versatile reactivity lends itself to the construction of various molecular frameworks, its direct use as a building block for established neuroendocrine drugs has not been documented.
Development of Antiviral Agents
This compound has been employed in the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives with potential antiviral properties. In a documented synthetic route, a dihydropyrimidine (B8664642) derivative is reacted with this compound to yield the target thiazolo[3,2-a]pyrimidine scaffold. worktribe.com This application underscores the utility of this compound in the development of new therapeutic agents to combat viral diseases. worktribe.com
| Starting Material | Reagent | Product | Potential Application |
| Dihydropyrimidine derivative | This compound | Thiazolo[3,2-a]pyrimidine derivative | Antiviral Agent |
Building Block for Drug Discovery
The inherent reactivity of this compound makes it a valuable building block in the broader context of drug discovery. cymitquimica.com Its phenyl and ketone moieties, combined with the reactive bromo group, allow for the generation of diverse molecular libraries for screening against various biological targets. The examples of its use in synthesizing benzodiazepine receptor ligands and potential antiviral agents demonstrate its utility in creating novel chemical entities with therapeutic potential.
Building Block for Natural Product Synthesis
The structural complexity and biological activity of natural products make them attractive targets for total synthesis. This compound has proven to be a useful starting material in the synthesis of certain natural products, particularly those containing pyranone rings.
A notable example is the synthesis of dihydropyranones, a class of compounds isolated from various natural sources with a range of biological activities. In this context, this compound is first converted into a triphenylphosphoranylidene derivative. This phosphorane is then reacted with a suitable intermediate to construct the dihydropyranone core, leading to the total synthesis of these natural products. researchgate.net
| Intermediate Derived from this compound | Reaction Type | Target Natural Product Class |
| 1-Triphenylphosphoranylidene-4-phenylbutan-2-one | Wittig reaction | Dihydropyranones |
Role in Agrochemical Development
While specific, direct applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in the surveyed literature, its structural relatives and derivatives are known to be important intermediates. Related compounds such as 1-bromo-4-phenylbutane (B79780) and various α-bromoketones are utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. smolecule.comguidechem.com For instance, 1-bromo-1,1-difluoro-4-phenylbutan-2-one (B2564067) is noted as a key intermediate in the agrochemical industry.
Furthermore, the furanone derivatives synthesized from this compound belong to a class of compounds studied for a wide spectrum of biological activities. guidechem.com Brominated furanones, in particular, have been investigated for their ability to interfere with bacterial quorum sensing and biofilm formation, which are mechanisms relevant to the development of modern crop protection agents. researchgate.net Therefore, this compound can be considered a precursor to molecules with potential agrochemical applications, even if it is not a direct, final-stage component.
Contributions to Material Science
The direct contribution of this compound to material science is not well-established in the available scientific literature. However, the reactive nature of the compound suggests potential applications. Its isomer, 2-bromo-1-phenylbutan-1-one, is noted for its utility in creating polymers and other materials due to its reactivity. guidechem.com
The bifunctional nature of this compound, possessing both an electrophilic carbon (C-Br) and a carbonyl group, could theoretically allow it to act as a monomer or a cross-linking agent in polymerization reactions. The phenyl group also influences properties such as thermal stability and refractive index in a potential polymer system. While this potential exists, dedicated research demonstrating the incorporation of this compound into functional materials has yet to be widely published.
Advanced Analytical Techniques in the Study of 1 Bromo 4 Phenylbutan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-Bromo-4-phenylbutan-2-one, providing unambiguous information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides details on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the spectrum displays characteristic signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the butanone chain. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (e.g., singlet, triplet, multiplet) reveal adjacent, non-equivalent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the number of unique carbon environments in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). The spectrum for this compound clearly shows the carbonyl carbon, the carbon atom bonded to the bromine, the carbons of the ethyl bridge, and the distinct carbons of the phenyl ring. chemicalbook.com
The reported NMR data, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are summarized below. chemicalbook.com
Table 1: NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Description of Signal | Assignment |
|---|---|---|---|
| ¹H | ~7.3 | Multiplet | 2 aromatic protons (ortho) |
| ¹H | ~7.2 | Multiplet | 3 aromatic protons (meta, para) |
| ¹H | ~3.8 | Singlet | -C(=O)CH₂Br (2 protons) |
| ¹H | ~2.9 | Multiplet/Quartet-like | -CH₂CH₂- (4 protons) |
| ¹³C | 201.18 | Carbonyl | C=O |
| ¹³C | 140.29 | Aromatic | Quaternary aromatic C |
| ¹³C | 128.57 | Aromatic | Aromatic CH |
| ¹³C | 128.28 | Aromatic | Aromatic CH (2 carbons) |
| ¹³C | 126.34 | Aromatic | Aromatic CH (2 carbons) |
| ¹³C | 41.38 | Aliphatic | -CH₂- |
| ¹³C | 34.24 | Aliphatic | -CH₂Br |
| ¹³C | 29.87 | Aliphatic | -CH₂- |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₁₀H₁₁BrO), the molecular weight is 227.10 g/mol . nih.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. This results in two peaks of nearly equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by two mass units (m/z). Therefore, one would expect to see prominent peaks at approximately m/z 226 and 228, corresponding to [C₁₀H₁₁⁷⁹BrO]⁺ and [C₁₀H₁₁⁸¹BrO]⁺.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, including:
Alpha-cleavage: The bond between the carbonyl group and the adjacent carbon (either the bromomethyl group or the ethylphenyl group) can break. Cleavage of the C-C bond next to the bromine atom is common.
Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment ion at m/z 147.
McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving the phenylalkyl chain are possible.
Benzylic Cleavage: Fragmentation of the ethyl bridge can lead to the formation of a stable tropylium (B1234903) ion at m/z 91.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Formula | Notes |
|---|---|---|---|
| 226/228 | [M]⁺ | [C₁₀H₁₁BrO]⁺ | Molecular ion peak, showing 1:1 isotopic pattern. |
| 147 | [M - Br]⁺ | [C₁₀H₁₁O]⁺ | Loss of a bromine radical. |
| 120 | [C₈H₈O]⁺ | [C₆H₅CH₂CH₂C=O]⁺ | Cleavage of the C-C bond between C1 and C2. |
| 105 | [C₇H₅O]⁺ | [C₆H₅C=O]⁺ | Resulting from cleavage and rearrangement. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment for compounds with a benzyl (B1604629) group. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.
If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would reveal:
The conformation of the phenylbutan-2-one backbone.
The precise C-Br, C=O, C-C, and C-H bond lengths and the angles between them.
The packing of molecules within the crystal lattice and the nature of any intermolecular forces, such as dipole-dipole interactions or C-H···O hydrogen bonds.
However, a review of publicly accessible crystallographic databases indicates that the single-crystal X-ray structure for this compound has not been reported to date. While structures for related compounds exist, direct experimental data on the solid-state conformation of the title compound is not currently available.
Spectroscopic Methods for Reaction Monitoring
In-situ spectroscopic methods, such as Fourier-Transform Infrared (FTIR) spectroscopy, are highly effective for monitoring the progress of chemical reactions in real-time. These techniques can track the disappearance of reactants and the appearance of products without the need for sampling and offline analysis.
The synthesis of this compound typically involves the α-bromination of its precursor, 4-phenylbutan-2-one. chemicalbook.com This reaction could be monitored effectively using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. The key spectroscopic change to monitor would be the shift in the carbonyl (C=O) stretching frequency.
Reactant (4-phenylbutan-2-one): The starting ketone exhibits a characteristic C=O stretching absorption band in the infrared spectrum (typically around 1715 cm⁻¹).
Product (this compound): The introduction of an electronegative bromine atom on the α-carbon withdraws electron density from the carbonyl group. This effect strengthens the C=O double bond, causing its stretching frequency to shift to a higher wavenumber (typically >1725 cm⁻¹).
By inserting an ATR probe into the reaction vessel, one could continuously collect IR spectra. The decrease in the intensity of the reactant's carbonyl peak and the simultaneous increase in the intensity of the product's higher-frequency carbonyl peak would provide a real-time kinetic profile of the reaction, allowing for precise determination of the reaction endpoint.
Q & A
Q. Methodological Answer :
- and NMR : Identify α-proton splitting (δ ~3.5–4.0 ppm) and carbonyl carbon (δ ~200–210 ppm). Aromatic protons appear as a multiplet (δ ~7.2–7.5 ppm) .
- IR Spectroscopy : Confirm the ketone group via a strong C=O stretch (~1700–1750 cm) and C-Br stretch (~500–600 cm).
- Mass Spectrometry : Look for the molecular ion peak at m/z 227.10 and isotope pattern (1:1 for ) .
Advanced: How can researchers resolve contradictions in reaction yields when using this compound under varying catalytic conditions?
Q. Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity).
- Mechanistic Probes : Monitor intermediates via in-situ FTIR or GC-MS. For example, trace water may hydrolyze the ketone, reducing yield.
- Control Reactions : Compare yields under inert (N) vs. ambient conditions to assess sensitivity to moisture/oxygen. Reference photoredox catalysis studies for insights into radical vs. ionic pathways .
Safety: What are the key safety protocols for handling this compound in the laboratory?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Storage : Keep in a cool, dark place (2–8°C) to prevent photodegradation.
- Waste Disposal : Neutralize with a 10% sodium thiosulfate solution to reduce bromine toxicity before disposal. Refer to SDS guidelines for halogenated ketones .
Advanced Application: How is this compound utilized in photoredox-catalyzed C–C bond formation?
Methodological Answer :
In photoredox catalysis (e.g., Ru(bpy)), the C-Br bond undergoes single-electron transfer (SET) to generate a carbon-centered radical. This radical participates in:
- Cross-Coupling : With aryl boronic acids via Suzuki-Miyaura reactions.
- Alkylation : Radical addition to alkenes or alkynes.
Optimize light wavelength (450–470 nm) and sacrificial reductants (e.g., Hünig’s base) for efficient radical generation .
Advanced Mechanistic Study: What insights have been gained from studying the photodegradation of this compound?
Q. Methodological Answer :
- Pathway Analysis : UV-Vis spectroscopy and GC-MS reveal C-Br bond cleavage under UV light, forming 4-phenylbutan-2-one and HBr.
- Quantum Yield Calculation : Determine the efficiency of photodegradation (Φ ~0.2–0.4) using actinometry.
- Stabilization Strategies : Add UV absorbers (e.g., TiO) or store in amber glass to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
